molecular formula C17H12F2N2O2 B11365112 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide

Cat. No.: B11365112
M. Wt: 314.29 g/mol
InChI Key: WLNSPJKCBDBYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a difluorophenyl group, an oxazole ring, and a benzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the 3,4-difluorophenyl precursor, which is then reacted with appropriate reagents to form the oxazole ring. The final step involves the introduction of the benzamide group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts, solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C17H12F2N2O2/c1-10-2-4-11(5-3-10)17(22)20-16-9-15(21-23-16)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,22)

InChI Key

WLNSPJKCBDBYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.